![molecular formula C6H4IN3O B2499521 3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2402828-83-3](/img/structure/B2499521.png)

3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one" is a derivative of the pyrazolo[1,5-a]pyrazin-4(5H)-one family, which has been the subject of various studies due to its potential biological activities and chemical properties. While the specific compound is not directly mentioned in the provided papers, related derivatives have been synthesized and evaluated for their potential use in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives typically involves the reaction of various starting materials such as ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate with amines under heating conditions or microwave-assisted conditions . The use of iodine in catalyzing oxidative coupling reactions, as seen in the synthesis of related heterocyclic compounds, suggests that a similar approach might be applicable for the synthesis of this compound .

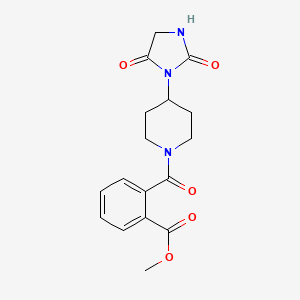

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives has been characterized using techniques such as IR, 1H NMR, mass spectroscopy, and X-ray diffraction analysis . These studies provide insights into the planarity of the ring structure, the aromatic character of the imidazopyrazinone π-system, and the presence of substituents that can influence the compound's properties .

Chemical Reactions Analysis

The reactivity of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives can be influenced by the presence of substituents on the pyrazole moiety. For instance, derivatives with a 4-chlorophenyl group have shown significant inhibitory effects on A549 lung cancer cells, suggesting that the introduction of an iodo substituent could also impact the compound's reactivity and biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives are influenced by their molecular structure. The planarity of the ring system and the aromatic character contribute to the compound's stability and reactivity. Solvatochromism has been observed in some derivatives, indicating that these compounds can interact with solvents through hydrogen-bonding interactions . The introduction of an iodo substituent is likely to affect the compound's solubility, density, and melting point, as well as its spectroscopic properties, due to the heavy atom effect.

Wissenschaftliche Forschungsanwendungen

Synthesis and Applications in Cancer Research

Synthesis and Biological Evaluation of Novel Derivatives Against Lung Cancer Cells Novel derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one have shown potential as agents against A549 lung cancer cells. These derivatives were synthesized and evaluated for their biological activity, particularly their inhibitory effects on lung cancer cell growth. The structure-activity relationship studies indicated that certain compounds, particularly those with a 4-chlorophenyl group, demonstrated significant inhibitory effects (Zhang et al., 2008).

Antimicrobial Activity of Isoxazoline, Pyrazolo[3,4-d]pyridazines, and Pyrazolo[1,5-a]pyrimidines This research highlights the synthesis and antimicrobial activity of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines. These compounds displayed significant inhibitory efficiency against both gram-positive and gram-negative bacteria, underscoring their potential in antimicrobial applications (Zaki, Sayed, & Elroby, 2016).

Inhibition of Lung Cancer Cells by Novel Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives A series of substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were synthesized, demonstrating dosage-dependent inhibitory effects on A549 and H322 lung cancer cells. These findings suggest the potential therapeutic applications of these compounds in lung cancer treatment (Zheng, Shao, Zhao, & Miao, 2011).

Applications in Synthetic Chemistry

Green One-Pot Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines This study presents a green, solvent-free synthesis approach for pyrano[2,3-c]pyrazoles and pyrazolo[1,5-a]pyrimidines, emphasizing the efficiency and environmental friendliness of this method. Such synthetic strategies are crucial in developing novel compounds for various applications (Al-Matar, Khalil, Adam, & Elnagdi, 2010).

Heteroaromatic Rings of the Future Unconquered Chemical Space Exploration

This review explores the potential of unconquered bicyclic heteroaromatic rings, including pyrazolo[1,5-a]pyrazines, in expanding chemical diversity. It highlights the synthetic challenges and applications of these compounds in biology and material science, providing insight into future directions in synthetic chemistry (Thorimbert, Botuha, & Passador, 2018).

Facile One-Pot Synthesis of the Pyrazolo[1,5-a]Pyrazine Scaffold The study describes a straightforward synthesis method for pyrazolo[1,5-a]pyrazine derivatives. This efficient synthesis process is significant for creating novel compounds with potential applications in various fields (Zaremba et al., 2013).

Zukünftige Richtungen

The future directions for the study and application of “3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one” and its derivatives could involve further exploration of their antiproliferative effects on lung adenocarcinoma cell lines . Additionally, their potential applications in optical technologies due to their tunable photophysical properties could be investigated .

Wirkmechanismus

Target of Action

Pyrazole derivatives, a class to which this compound belongs, have been known to interact with a wide range of biological targets such as cannabinoid hcb1 and hcb2 receptor, anti-inflammatory targets, inhibitors of p38 kinase, cb1 receptor antagonists, and antimicrobial targets .

Mode of Action

It’s known that the compound interacts with its targets, leading to changes at the molecular level .

Biochemical Pathways

Related pyrazole derivatives have been shown to inhibit hiv-1 integrase and dipeptidyl peptidase-iv .

Pharmacokinetics

Theoretical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies of pyrazolopyrazine derivatives, a class to which this compound belongs, have predicted suitable pharmacokinetic phases . .

Result of Action

The cytotoxic effects of pyrazolo[1,5-a]pyrazin-4-one derivatives, including 3-Iodo-5H-pyrazolo[1,5-a]pyrazin-4-one, have been investigated on the A549 lung adenocarcinoma cell line. Certain derivatives were found to increase the cell death rate up to 50% at a concentration of 160 µM .

Action Environment

The stability of related pyrazolo[1,5-a]pyrimidines-based fluorophores under exposure to extreme ph has been studied .

Eigenschaften

IUPAC Name |

3-iodo-5H-pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3O/c7-4-3-9-10-2-1-8-6(11)5(4)10/h1-3H,(H,8,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBFERIRRRENMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)I)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide](/img/structure/B2499445.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[2-(thiophen-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2499453.png)

![1-[2-(2-Chlorophenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2499459.png)